Indralin (CAS 156799-03-0), also known as B-190, is a highly potent, indole-derived biogenic amine that functions as a direct α1-adrenergic receptor agonist [1]. In the context of procurement for radiobiology and emergency medical countermeasures, indralin is prioritized for its rapid onset of action, typically taking effect within 5 minutes of administration. Its core value proposition lies in its ability to induce transient, controlled acute hypoxia in radiosensitive tissues—such as the hematopoietic system—via vasoconstriction and increased cellular oxygen consumption [2]. This localized hypoxic state partially neutralizes the radiobiological 'oxygen effect,' drastically reducing the formation of damaging reactive oxygen species during high-dose ionizing radiation exposure (>1 Gy/hour). Unlike broad-spectrum antioxidants, indralin provides a targeted, receptor-mediated defense mechanism that is highly reproducible in both small and large mammalian models.
Procurement specialists and researchers often consider sulfur-containing aminothiols (like amifostine or cystamine) or serotoninergic agents (like mexamine) as generic in-class substitutes for radioprotection. However, substituting indralin with these alternatives introduces severe operational and translational failures. Aminothiols are notorious for inducing dose-limiting toxicities, including severe emesis, nausea, and dyspeptic complications, which critically degrade the operational performance of personnel or the behavioral baselines of animal models [1]. Furthermore, while agents like mexamine demonstrate efficacy in murine models, they fail to scale translationally; doses that protect mice are entirely ineffective in large animals such as dogs [2]. Indralin circumvents both failure modes by maintaining a robust therapeutic index across large primates and canine models without crossing the blood-brain barrier, thereby preserving neuromotor function and ensuring reliable scale-up from laboratory research to field deployment.
A critical procurement hurdle for radioprotectors is their ability to scale from rodents to large mammals. In direct comparative studies involving lethal gamma irradiation, indralin demonstrated profound efficacy in large animals, whereas the serotoninergic benchmark mexamine failed entirely. Administration of indralin at 5–30 mg/kg protected 90–100% of dogs exposed to lethal radiation. In contrast, mexamine, administered at doses proven effective in small animals, yielded 0% protection in dogs under identical irradiation conditions[1].
| Evidence Dimension | Survival rate in lethal gamma-irradiated large animals (dogs) |
| Target Compound Data | Indralin: 90–100% protection (at 5–30 mg/kg) |
| Comparator Or Baseline | Mexamine: 0% protection (at equivalent scaled doses) |
| Quantified Difference | Absolute survival advantage of 90-100% for indralin in large animal models. |
| Conditions | Lethal whole-body gamma irradiation in canine models. |
Prevents procurement waste on radioprotectors that fail to scale from murine models to large animals or humans.
For emergency stockpiling, a compound must possess a wide safety margin between its effective dose and its toxic threshold. In non-human primate models (rhesus monkeys) subjected to lethal gamma irradiation (LD100/30), indralin achieved an average effective dose (ED50) of 77.3 mg/kg, while its maximum tolerated dose (MTD) was established at 800 mg/kg. This yields a highly favorable Therapeutic Index (TI) of 10, with a 120 mg/kg dose successfully protecting 83% (5 out of 6) of the subjects compared to 0% survival in the control group [1].
| Evidence Dimension | Therapeutic Index (MTD / ED50) and Survival |
| Target Compound Data | Indralin: TI = 10; 83% survival at 120 mg/kg |
| Comparator Or Baseline | Untreated Baseline: 0% survival (LD100/30) |
| Quantified Difference | 83% absolute increase in survival with a 10-fold safety margin. |
| Conditions | Lethal whole-body gamma irradiation (6.8 Gy) in rhesus macaques. |
Provides a quantified, highly favorable safety margin necessary for stockpiling and emergency dosing protocols without risking acute toxicity.
Indralin exhibits excellent formulation compatibility when used as a foundational Active Pharmaceutical Ingredient (API) alongside other radioprotectors. In rat models exposed to 9.5 Gy irradiation, a combined intraperitoneal injection of indralin (50 mg/kg) and mexamine (12 mg/kg) completely eliminated animal mortality from the intestinal syndrome of acute radiation sickness (0% mortality), whereas the control group experienced 60% mortality. Notably, this combination therapy provided a 50% higher radiation protection rate than when either radioprotector was applied separately at double their respective doses [1].
| Evidence Dimension | Intestinal syndrome mortality reduction (9.5 Gy irradiation) |
| Target Compound Data | Indralin + Mexamine combination: 0% mortality |
| Comparator Or Baseline | Separate application at double doses: Yielded 50% lower overall protection (Control mortality 60%) |
| Quantified Difference | Complete elimination of intestinal syndrome mortality with synergistic dose-sparing effects. |
| Conditions | Inbred rats exposed to 9.5 Gy whole-body gamma irradiation. |
Proves indralin's suitability as a foundational API in synergistic radioprotective formulations, allowing for dose-sparing and reduced API volume requirements.
A major limitation of FDA-approved aminothiols like amifostine is their severe side-effect profile, which limits nonclinical and field usability. Unlike sulfur-containing radioprotectors that induce dose-limiting emesis and dyspepsia, indralin does not permeate the blood-brain barrier. Consequently, it maintains full operational usability: subjects retain normal neuromotor functioning, statistical endurance, and tolerance to thermal loads up to 40°C during physical work [1]. This makes indralin vastly superior for workflows or deployments where post-administration performance must remain intact.
| Evidence Dimension | Operational performance and side-effect profile |
| Target Compound Data | Indralin: 0% blood-brain barrier permeation; maintains neuromotor function and thermal tolerance |
| Comparator Or Baseline | Amifostine / Cystamine: Induce severe dose-limiting emesis and dyspeptic complications |
| Quantified Difference | Elimination of performance-degrading central nervous system and gastrointestinal side effects. |
| Conditions | Preventative dosing in human operational environments and large animal handling. |
Ensures that personnel or animal models maintain full operational and behavioral capacity post-administration, a critical requirement for field procurement and behavioral radiobiology.
Because indralin demonstrates a highly favorable Therapeutic Index of 10 in non-human primates and lacks the performance-degrading emetic side effects of amifostine, it is the optimal API for the procurement and stockpiling of emergency medical countermeasures against high-dose ionizing radiation (>1 Gy/hour) [1].
Indralin is the preferred radioprotector for laboratories conducting translational radiobiology in canine or primate models. Unlike mexamine, which fails to scale from rodents to large mammals, indralin consistently provides 90-100% protection against lethal gamma irradiation in large animals, preventing costly experimental failures [2].
Given its proven formulation compatibility and synergistic dose-sparing effects when combined with serotoninergic agents (e.g., mexamine) or aminothiols (e.g., cystamine), indralin is an ideal foundational compound for pharmaceutical developers engineering next-generation, multi-mechanism radioprotective cocktails [3].